N,4-dibenzylpiperidine-1-carboxamide
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Overview
Description
N,4-dibenzylpiperidine-1-carboxamide: is a chemical compound that belongs to the piperidine class of organic compounds. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of two benzyl groups attached to the nitrogen atom and the fourth carbon atom of the piperidine ring, along with a carboxamide group at the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,4-dibenzylpiperidine-1-carboxamide typically involves the reaction of 4-benzylpiperidine with benzyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carboxamide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,4-dibenzylpiperidine-1-carboxamide can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form N,4-dibenzylpiperidine, where the carboxamide group is converted to an amine group.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: N,4-dibenzylpiperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N,4-dibenzylpiperidine-1-carboxamide is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It serves as a model compound for understanding the pharmacokinetics and pharmacodynamics of piperidine-based drugs.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting the central nervous system. Its structure allows for modifications that can enhance its activity and selectivity towards specific receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of N,4-dibenzylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl groups and the piperidine ring play a crucial role in binding to these targets, leading to the modulation of their activity. The carboxamide group can form hydrogen bonds with amino acid residues in the target protein, enhancing the binding affinity and specificity.
Comparison with Similar Compounds
4-benzylpiperidine: A simpler analog with only one benzyl group.
N-benzylpiperidine-4-carboxamide: Similar structure but with only one benzyl group attached to the nitrogen atom.
N,N-dibenzylpiperidine: Lacks the carboxamide group, making it less versatile in terms of chemical reactivity.
Uniqueness: N,4-dibenzylpiperidine-1-carboxamide is unique due to the presence of two benzyl groups and a carboxamide group, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
N,4-dibenzylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c23-20(21-16-19-9-5-2-6-10-19)22-13-11-18(12-14-22)15-17-7-3-1-4-8-17/h1-10,18H,11-16H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWZZYBIDQOTGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199969 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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